molecular formula C13H10ClFO2 B1425105 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol CAS No. 1261931-63-8

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Cat. No.: B1425105
CAS No.: 1261931-63-8
M. Wt: 252.67 g/mol
InChI Key: DEAFOHQPNYCABT-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy groups can influence its reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Similar in structure but lacks the methoxy group.

    4-Methoxyphenylboronic acid: Contains a methoxy group but differs in the presence of boronic acid.

    4-Chloro-2-methylphenol: Contains a chlorine group but differs in the presence of a methyl group.

Uniqueness

: Selection of boron reagents for Suzuki–Miyaura coupling

Biological Activity

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular structure of this compound includes:

  • A chlorine atom at the para position of the phenolic ring.
  • A fluorine atom and a methoxy group on the adjacent phenyl ring, which enhance its lipophilicity and reactivity.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor effects against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The phenolic group can form hydrogen bonds with proteins and enzymes, influencing their activity.
  • Lipophilicity Enhancement : The presence of fluorine increases the compound's ability to penetrate biological membranes.
  • Electronic Effects : The methoxy group alters the electronic properties, enhancing interactions with biological targets.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine production
AntitumorInduction of apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Table 2: In Vitro Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
Caco2 (Colon Cancer)30
WRL-68 (Liver)86

Case Study 1: Anti-inflammatory Effects

A study conducted on human macrophages treated with this compound showed a significant reduction in TNF-alpha production. This suggests its potential utility in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Antitumor Efficacy

In a recent investigation involving various cancer cell lines, the compound demonstrated an IC50 value of 25 µM against MCF-7 cells, indicating moderate cytotoxicity. The study highlighted the compound's ability to trigger apoptosis through caspase activation pathways.

Properties

IUPAC Name

2-chloro-4-(2-fluoro-4-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-9-3-4-10(12(15)7-9)8-2-5-13(16)11(14)6-8/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAFOHQPNYCABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685980
Record name 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-63-8
Record name 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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